Cyprazine

Description

Properties

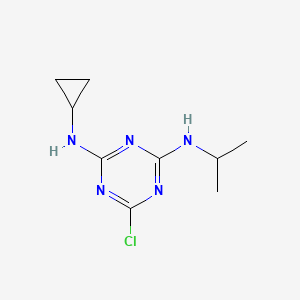

IUPAC Name |

6-chloro-4-N-cyclopropyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIAOSLOGDBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040294 | |

| Record name | 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | Cyprazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

325 °F (OPEN CUP), 156 °F (CLOSED CUP) | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

31570.0 ppm in acetonitrile at 25 °C; 15470.0 ppm in toluene at 25 °C; 7280.0 ppm in benzene at 25 °C; 2230.0 ppm in carbon tetrachloride at 25 °C; 10.0 ppm in n-hexane at 25 °C; 233429.0 ppm in dimethylformamide at 25 °C; 190710.0 ppm in acetic acid @ 25 °C; 142430.0 ppm in acetone @ 25 °C; 94290.0 ppm in ethyl acetate @ 25 °C; 73820.0 ppm in chloroform @ 25 °C; 52860.0 ppm in ethanol @ 25 °C, 6.9 ppm in water @ 25 °C; 195.4 ppm @ 40 °C | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 G/CU CM | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000003 [mmHg], 3X10-7 mm Hg @ 20 °C | |

| Record name | Cyprazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22936-86-3 | |

| Record name | Cyprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprazine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2- Chloro-4-cyclopropylamino-6-isopropylamino-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N-cyclopropyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAD00GI28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 °C | |

| Record name | CYPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyprazine's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprazine, a member of the triazine class of herbicides, exerts its phytotoxic effects by potently inhibiting photosynthesis in susceptible plant species. This technical guide provides an in-depth exploration of the molecular mechanism of action of cyprazine, focusing on its interaction with Photosystem II (PSII) of the photosynthetic electron transport chain. The guide details the biochemical consequences of this inhibition, the metabolic pathways involved in plant tolerance, and the mechanisms of evolved resistance. Furthermore, it furnishes detailed experimental protocols for key assays used to study the effects of cyprazine and presents available quantitative data for related triazine herbicides to contextualize its activity. This document is intended to serve as a comprehensive resource for researchers in plant science, weed science, and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for cyprazine, and triazine herbicides in general, is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[1] This inhibition halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth.

Binding to the D1 Protein

Cyprazine acts as a competitive inhibitor of plastoquinone (B1678516) (PQ), the native electron acceptor, at the QB binding site on the D1 protein subunit of the PSII reaction center.[2][3] The D1 protein is a core component of PSII located in the thylakoid membranes of chloroplasts.[4] By occupying the QB binding niche, cyprazine physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA, to QB. This blockage leads to an accumulation of reduced QA and a halt in the linear electron transport.

Consequences of Electron Transport Inhibition

The blockage of electron flow at PSII has several downstream consequences that contribute to the herbicidal effect:

-

Inhibition of CO2 Fixation: The cessation of electron transport prevents the generation of the proton motive force required for ATP synthesis and the reduction of NADP+ to NADPH by Photosystem I. Without these energy equivalents, the Calvin cycle cannot fix carbon dioxide, leading to a halt in carbohydrate production.

-

Oxidative Stress: The inability to re-oxidize Q

Aleads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen.[1] These reactive oxygen species (ROS) cause rapid lipid peroxidation, leading to the destruction of cell membranes and chlorophyll. This photooxidative damage results in the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) observed in susceptible plants.[1][5]

The following diagram illustrates the photosynthetic electron transport chain and the site of action for cyprazine.

Caption: The photosynthetic electron transport chain and the inhibitory action of cyprazine at the QB site of the D1 protein in Photosystem II.

Quantitative Analysis of PSII Inhibition

| Herbicide | Chemical Class | Target | K | Organism/System | Reference |

| Atrazine (B1667683) | Triazine | D1 Protein (PSII) | Binding Energy: -49.2 kcal/mol (calculated) | Chlamydomonas reinhardtii (in silico) | [3] |

| Terbuthylazine (B1195847) | Triazine | D1 Protein (PSII) | High affinity (qualitative) | Pea thylakoid membranes | [6] |

| Terbutryn (B1682747) | Triazine | D1 Protein (PSII) | Half-inhibition at 2 x 10^-7 M | Thermosynechococcus elongatus PSII core complexes | [7] |

| [CuL2]Br2 Complex | Metal-organic | PSII | K | Spinach PSII membranes | [5] |

Note: The binding energy for atrazine is a calculated value from a molecular docking study and not an experimentally determined Kd or Ki. The value for terbutryn represents the concentration for half-inhibition of electron transfer.

Metabolic Pathways and Selectivity

The selectivity of cyprazine between tolerant crop species (e.g., corn, sorghum) and susceptible weeds is primarily determined by the rate of its metabolic detoxification.

Metabolism in Tolerant Plants

Tolerant plants, such as corn, rapidly metabolize cyprazine through a two-phase detoxification process:

-

Phase I: The primary reaction is the displacement of the chlorine atom from the triazine ring.

-

Phase II: The resulting intermediate is conjugated with glutathione (B108866) (GSH) or γ-glutamylcysteine.[8] This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is water-soluble and non-phytotoxic.

This rapid conjugation prevents the accumulation of active cyprazine at its target site in the chloroplasts.

Metabolism in Susceptible Plants

Susceptible plants, like barley, metabolize cyprazine much more slowly.[8] This allows the herbicide to accumulate to toxic levels in the chloroplasts, leading to the inhibition of photosynthesis and eventual plant death.

The following diagram outlines the metabolic pathway of cyprazine in tolerant plants.

Caption: Metabolic detoxification pathway of cyprazine in tolerant plants via glutathione conjugation.

Mechanisms of Resistance

Herbicide resistance to triazines, including cyprazine, can evolve in weed populations following repeated exposure. The most well-documented mechanism of resistance is a target-site modification.

Target-Site Resistance

A common mechanism of resistance to triazine herbicides is a point mutation in the psbA gene, which codes for the D1 protein.[9] The most frequently observed mutation results in a substitution of serine at position 264 with glycine (B1666218) (Ser264Gly).[9] This single amino acid change reduces the binding affinity of the triazine herbicide to the QB binding pocket, rendering the plant resistant to its effects. However, this mutation can also lead to a less efficient electron transport rate, which may result in a fitness cost for the resistant plant in the absence of the herbicide.[9]

Experimental Protocols

Chlorophyll a Fluorescence Measurement (JIP-Test)

This non-invasive technique is a powerful tool for assessing the impact of PSII-inhibiting herbicides on photosynthetic efficiency. The JIP-test analyzes the polyphasic chlorophyll fluorescence transient (OJIP curve) upon illumination of a dark-adapted leaf.

Protocol:

-

Plant Material: Grow plants under controlled conditions. Select fully developed leaves for measurement.

-

Dark Adaptation: Dark-adapt the leaves for a minimum of 30 minutes prior to measurement to ensure all PSII reaction centers are open.

-

Herbicide Application: Apply cyprazine at various concentrations to the plants. Measurements can be taken at different time points post-application (e.g., 12, 36, 60, 84 hours).

-

Fluorescence Measurement: Use a portable fluorometer (e.g., a Plant Efficiency Analyzer) to record the fluorescence induction curve. A saturating light pulse is applied, and the fluorescence emission is recorded from a few microseconds to a few seconds.

-

Data Analysis: The OJIP transient is analyzed to calculate various parameters, including:

-

F

o: Minimal fluorescence (all reaction centers open). -

F

m: Maximal fluorescence (all reaction centers closed). -

F

v/Fm= (Fm- Fo)/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII damage or inhibition. -

PI

ABS(Performance Index): A sensitive indicator of overall photosynthetic performance. -

Analysis of the J, I, and P steps of the curve provides detailed information on the electron flow through PSII. PSII inhibitors like cyprazine cause a rapid rise to the P-step, often eliminating the J and I steps.

-

The following diagram shows a generalized workflow for this experiment.

References

- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photosystem II - Wikipedia [en.wikipedia.org]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyprazine | C9H14ClN5 | CID 24738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis Pathway of Cyprazine Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for the s-triazine herbicide, cyprazine. The information compiled herein is intended to furnish researchers and chemical development professionals with the necessary details to understand and potentially replicate the synthesis of this compound. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The synthesis of cyprazine is a two-step process that begins with the nucleophilic substitution of cyanuric chloride. The first step involves the selective mono-substitution of a chlorine atom on the triazine ring with isopropylamine. The resulting intermediate, 2,4-dichloro-6-isopropylamino-1,3,5-triazine (B166597), is then further reacted with cyclopropylamine (B47189) to yield the final product, cyprazine.

A visual representation of this synthetic pathway is provided below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of cyprazine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 145-147 | - |

| Isopropylamine | C₃H₉N | 59.11 | -85 | - |

| 2,4-Dichloro-6-isopropylamino-1,3,5-triazine | C₆H₈Cl₂N₄ | 223.06 | Not specified | >96% |

| Cyclopropylamine | C₃H₇N | 57.09 | -50 | - |

| Cyprazine | C₉H₁₄ClN₅ | 227.69 | 167-168 | - |

Note: The yield for the final step of converting the intermediate to cyprazine is not explicitly stated in the reviewed literature.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine

This procedure is based on a patented method for the production of 2,4-dichloro-6-amino-s-triazines.[1]

Materials:

-

Cyanuric chloride (184.4 g, 1.00 mole)

-

Isopropylamine hydrochloride (47.8 g, 0.5 mole)

-

Xylene (500 ml)

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a mixture of cyanuric chloride and xylene is prepared.

-

Isopropylamine hydrochloride is added to the mixture over a period of ten minutes.

-

The reaction mixture is heated to reflux temperature (142-150 °C) and maintained for thirty minutes. During this time, hydrogen chloride gas will evolve and should be appropriately vented or trapped.

-

After the reaction is complete, the mixture is cooled. The product, 2,4-dichloro-6-isopropylamino-s-triazine, can be isolated from the reaction mixture. The patent suggests that analysis of the reaction mixture shows a yield in excess of 96%.[1] Further purification may be achieved by recrystallization from a suitable solvent if required.

Step 2: Synthesis of Cyprazine (2-chloro-4-(cyclopropylamino)-6-(isopropylamino)-s-triazine)

The following protocol is adapted from general procedures for the synthesis of related s-triazine herbicides, as a specific detailed protocol for cyprazine was not available in the reviewed literature. The reaction conditions are based on information for the synthesis of cyprazine from 2,4-Dichloro-6-isopropylamino-1,3,5-triazine and Cyclopropylamine.[2]

Materials:

-

2,4-Dichloro-6-isopropylamino-1,3,5-triazine (1 mole equivalent)

-

Cyclopropylamine (1 mole equivalent)

-

N-ethyl-N,N-diisopropylamine (as an acid scavenger, 1-1.2 mole equivalents)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a clean, dry reaction vessel, dissolve 2,4-dichloro-6-isopropylamino-1,3,5-triazine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add N-ethyl-N,N-diisopropylamine.

-

Slowly add cyclopropylamine to the reaction mixture. The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by standard laboratory techniques. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield pure cyprazine.

Physicochemical Properties of Cyprazine

| Property | Value |

| Molecular Formula | C₉H₁₄ClN₅ |

| Molecular Weight | 227.69 g/mol |

| Appearance | White odorless solid |

| Melting Point | 167-168 °C[3] |

| Water Solubility | 6.9 mg/L at 25 °C[3] |

| LogP (octanol-water) | 3.06 |

Note: Detailed spectral data (NMR, IR, MS) for cyprazine were not available in the public domain literature reviewed for this guide. Researchers synthesizing this compound would need to perform these analyses to confirm the structure and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Cyprazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprazine is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of annual weeds in crops such as maize.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis. This technical guide provides a detailed overview of the chemical properties, structure, and mechanism of action of cyprazine, intended for a scientific audience.

Chemical Structure

The chemical structure of cyprazine is characterized by a triazine ring substituted with chlorine, a cyclopropylamino group, and an isopropylamino group.

Caption: Chemical structure of Cyprazine.

Chemical and Physical Properties

Cyprazine is a white, odorless crystalline solid.[2] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| IUPAC Name | 6-chloro-N2-cyclopropyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | - | Cheméo |

| Molecular Formula | C₉H₁₄ClN₅ | - | Cheméo, PubChem |

| Molecular Weight | 227.69 | g/mol | PubChem |

| CAS Number | 22936-86-3 | - | Cheméo |

| Melting Point | 167 | °C | PubChem |

| Boiling Point | 366 (rough estimate) | °C | ChemBK |

| Density | 1.2385 (rough estimate) | g/cm³ | ChemBK |

| Vapor Pressure | 3 x 10⁻⁷ | mm Hg at 20°C | PubChem |

| Water Solubility | 6.9 | ppm at 25°C | PubChem |

| LogP (Octanol/Water Partition Coefficient) | 1.920 | - | Cheméo |

Mechanism of Action: Inhibition of Photosynthesis

As a triazine herbicide, cyprazine's primary mechanism of action is the inhibition of photosynthesis in susceptible plant species.[1] Specifically, it blocks the Hill reaction within Photosystem II (PSII) of the photosynthetic electron transport chain.[1]

Cyprazine binds to the D1 quinone-binding protein in the chloroplast thylakoid membrane.[3] This binding prevents the docking of plastoquinone (B1678516) (PQ), a crucial electron carrier. The interruption of the electron flow from PSII leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for carbon dioxide fixation.[3] The blockage of electron transport also results in the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage, ultimately leading to plant death.[3]

References

An In-depth Technical Guide to Cyprazine (CAS: 22936-86-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprazine (CAS number 22936-86-3) is a triazine herbicide formerly used for the post-emergence control of annual weeds in crops such as maize. As a member of the chlorotriazine class, its primary mechanism of action involves the inhibition of photosynthesis. This technical guide provides a comprehensive overview of Cyprazine, encompassing its physicochemical properties, synthesis, analytical methodologies for its detection, toxicological profile, metabolic pathways, and environmental fate. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in drug development and environmental science.

Physicochemical Properties

A summary of the key physicochemical properties of Cyprazine is presented in Table 1. This data is essential for understanding its environmental transport, bioavailability, and for the development of analytical methods.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₄ClN₅ | - | [1] |

| Molecular Weight | 227.69 | g/mol | [1] |

| Appearance | White odorless solid | - | [2] |

| Melting Point | 167 | °C | [1] |

| Boiling Point | 366 (rough estimate) | °C | [1] |

| Water Solubility | 6.9 | mg/L (at 25 °C) | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.6 | - | [2] |

| Vapor Pressure | 3 x 10⁻⁷ | mm Hg | [2] |

| pKa | 3.56 ± 0.10 (Predicted) | - | [1] |

Synthesis

Cyprazine is synthesized via a sequential nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves the stepwise reaction with cyclopropylamine (B47189) and isopropylamine (B41738).

Experimental Protocol: Synthesis of Cyprazine

This protocol describes a representative synthesis of Cyprazine based on general procedures for the synthesis of substituted s-triazines.

Materials:

-

Cyanuric chloride

-

Cyclopropylamine

-

Isopropylamine

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Water

-

Crushed ice

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

First Substitution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF at 0-5 °C. To this solution, add a solution of cyclopropylamine (1.0 equivalent) and DIPEA (1.1 equivalents) in THF dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Second Substitution: After the completion of the first substitution, add a solution of isopropylamine (1.0 equivalent) and DIPEA (1.1 equivalents) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating to 40-50 °C to proceed to completion. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure Cyprazine.

Figure 1: Synthetic pathway for Cyprazine.

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring Cyprazine residues in environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of Cyprazine in Water

This protocol is a representative method for the determination of Cyprazine in water samples.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the trapped analytes with 5 mL of ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Cyprazine (e.g., m/z 227, 212, 185).

Experimental Protocol: HPLC-DAD Analysis of Cyprazine in Soil

This protocol outlines a typical method for the analysis of Cyprazine in soil samples.

Sample Preparation (Solvent Extraction):

-

Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile (B52724) and shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

The extract is now ready for HPLC analysis.

HPLC-DAD Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

Figure 2: Analytical workflow for Cyprazine.

Toxicology

Triazine herbicides, including Cyprazine, generally exhibit low acute toxicity to mammals. The primary route of exposure is oral.

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | > 2000 | Rat | [3] |

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

This protocol is based on the OECD Guideline 401 for testing of chemicals.

Test Animals:

-

Young adult Sprague-Dawley rats, 8-12 weeks old.

-

Both male and female animals are used, housed in separate cages.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Food is withheld overnight before dosing, but animals have access to water.

-

Dose Administration: A single dose of Cyprazine, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A limit test is often performed first at a dose of 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Metabolism

Cyprazine is metabolized in both plants and animals. In tolerant plants like maize, the primary detoxification pathway is conjugation with glutathione (B108866).

Metabolic Pathway in Plants

The detoxification of Cyprazine in tolerant plants such as maize primarily involves a two-step process:

-

Phase I (Hydroxylation): A minor pathway involves the hydrolysis of the chlorine atom to a hydroxyl group, forming hydroxycyprazine (B1497809).

-

Phase II (Conjugation): The major pathway is the enzymatic conjugation of the Cyprazine molecule with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This reaction displaces the chlorine atom and forms a glutathione conjugate, which is significantly less phytotoxic. This conjugate is then further metabolized and sequestered into the vacuole.[4]

Figure 3: Metabolism of Cyprazine in tolerant plants.

Mechanism of Action and Signaling Pathways

The primary mechanism of herbicidal action for Cyprazine, like other triazine herbicides, is the inhibition of photosynthesis.

Inhibition of Photosynthetic Electron Transport

Cyprazine binds to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain at the quinone-binding site, preventing the reduction of plastoquinone. The blockage of electron flow leads to the accumulation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[5][6]

Figure 4: Inhibition of Photosystem II by Cyprazine.

Environmental Fate

Cyprazine is moderately persistent in the soil environment. Its fate is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.

-

Sorption: Cyprazine can adsorb to soil organic matter and clay particles, which reduces its mobility and bioavailability.

-

Degradation: The primary degradation pathway in soil is microbial degradation. Hydrolysis to the less active hydroxycyprazine can also occur, particularly in acidic soils.

-

Leaching: Due to its moderate water solubility and sorption characteristics, Cyprazine has the potential to leach into groundwater, although this is dependent on soil type and environmental conditions.

-

Runoff: Cyprazine can be transported from treated fields to surface water bodies via runoff.

Conclusion

This technical guide has provided a detailed overview of the herbicide Cyprazine. The information presented on its physicochemical properties, synthesis, analytical methods, toxicology, metabolism, and mechanism of action is intended to be a valuable resource for researchers, scientists, and professionals in related fields. The detailed protocols and diagrams offer practical guidance for experimental work and a deeper understanding of the chemical's behavior and biological interactions. While Cyprazine is no longer in widespread use, the study of its properties and effects remains relevant for understanding the broader class of triazine herbicides and their impact on the environment.

References

The Discovery and Development of Cariprazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine (B1246890) is an atypical antipsychotic agent, distinguished by its unique pharmacological profile as a dopamine (B1211576) D3-preferring D2/D3 receptor partial agonist.[1][2][3] This document provides a comprehensive technical overview of the discovery and development of cariprazine, including its synthesis, mechanism of action, and key preclinical and clinical findings. Quantitative data are presented in structured tables, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this therapeutic agent.

Introduction

Cariprazine, marketed under the brand name Vraylar™ in the United States, is approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][4] Developed by Gedeon Richter Plc. and Allergan, its journey from discovery to clinical application has been marked by extensive research to characterize its efficacy and safety profile.[5] Unlike many other antipsychotics that primarily target D2 and 5-HT2A receptors, cariprazine's high affinity for the D3 receptor is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[4][6]

Synthesis of Cariprazine

The synthesis of cariprazine involves a multi-step process. A key industrial method involves the coupling of 1-(2,3-dichlorophenyl)piperazine (B491241) with a trans-4-substituted cyclohexane-1-amine derivative.[7][8] An alternative patented route is also described, which aims to improve reaction time and product purity.[9]

General Manufacturing Process

A common synthetic route involves the acylation of a precursor with dimethylcarbamoyl chloride in the presence of an inorganic base.[9] The reaction solvent is typically immiscible with water, such as dichloromethane (B109758) or toluene.[9] The reaction temperature is maintained between 10 to 70 °C.[9] This method is designed for commercial production, yielding a product with high purity (≥99.0%).[9]

A logical workflow for the synthesis is depicted below:

Caption: A generalized workflow for the chemical synthesis of cariprazine.

Mechanism of Action

The precise mechanism of action of cariprazine is not fully elucidated, but its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2][4] Cariprazine exhibits a significantly higher affinity for D3 receptors compared to D2 receptors.[6]

Receptor Binding Profile

Cariprazine and its two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), have similar in vitro receptor binding profiles.[4] The high affinity for D3 receptors is a key feature that distinguishes it from other antipsychotics.[6]

Table 1: Receptor Binding Affinities of Cariprazine

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Dopamine D3 | ~0.085 | Partial Agonist |

| Dopamine D2 | ~0.49 | Partial Agonist |

| Serotonin 5-HT1A | ~2.6 | Partial Agonist |

| Serotonin 5-HT2B | ~0.58 | Antagonist |

| Serotonin 5-HT2A | ~18.8 | Antagonist |

| Histamine H1 | ~23.3 | Antagonist |

Note: Specific Ki values can vary between studies. The values presented are representative.

Signaling Pathways

Cariprazine's partial agonism at D2 and D3 receptors modulates dopaminergic neurotransmission. In brain regions with excessive dopamine, it acts as an antagonist, while in areas with low dopamine, it exhibits agonist activity. Its interaction with serotonin receptors further contributes to its therapeutic effects.

Caption: The signaling pathway of cariprazine, highlighting its interactions with key receptors.

Preclinical Development

Preclinical studies in animal models demonstrated cariprazine's potential therapeutic benefits for psychosis, mania, and cognitive deficits.[4] These studies were crucial in establishing the initial safety and efficacy profile before moving to human trials.

Experimental Protocols

Receptor Binding Assays:

-

Objective: To determine the affinity of cariprazine for various neurotransmitter receptors.

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor. Membranes are incubated with a specific radioligand and varying concentrations of cariprazine. The concentration of cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Animal Models of Schizophrenia:

-

Objective: To assess the antipsychotic-like effects of cariprazine.

-

Methodology: Rodent models, such as those using psychostimulants (e.g., amphetamine or phencyclidine) to induce hyperlocomotion and stereotyped behaviors, are commonly employed. Cariprazine is administered to the animals, and its ability to attenuate these behavioral abnormalities is measured.

Clinical Development

Cariprazine has undergone extensive clinical evaluation in over 20 trials, enrolling thousands of patients worldwide for a range of psychiatric disorders.[5]

Clinical Trials for Schizophrenia

Multiple Phase II and Phase III trials have demonstrated the efficacy of cariprazine in treating the acute exacerbation of schizophrenia.[3] A key study also showed its effectiveness in preventing relapse.[10]

Table 2: Summary of Key Schizophrenia Clinical Trial Data

| Trial Identifier | Phase | Primary Endpoint | Key Finding |

| RGH-188 (NCT01412060) | III | Time to first relapse | Cariprazine was significantly more effective than placebo in preventing relapse.[10] |

| - | III | Change in PANSS total score | Cariprazine-treated patients showed significant symptom improvement compared to placebo.[3] |

Clinical Trials for Bipolar Disorder

Cariprazine is approved for the acute treatment of manic or mixed episodes of bipolar I disorder.[4] Its efficacy in treating bipolar depression has also been investigated in several pivotal trials.[11]

Table 3: Summary of Key Bipolar Disorder Clinical Trial Data

| Indication | Phase | Primary Endpoint | Key Finding |

| Bipolar Mania | III | Change in YMRS total score | Cariprazine demonstrated significant improvement in manic symptoms compared to placebo. |

| Bipolar Depression | III | Change in MADRS total score | Cariprazine (1.5 mg/day and 3.0 mg/day) showed statistically significant improvement over placebo.[11] |

Clinical Trials for Major Depressive Disorder (MDD)

Cariprazine has been studied as an adjunctive treatment for MDD in patients with an inadequate response to antidepressant monotherapy.[12]

Table 4: Summary of Key MDD Clinical Trial Data

| Trial Identifier | Phase | Primary Endpoint | Key Finding |

| MD-75 | IIb | Change in MADRS total score | Flexible doses of cariprazine (2-4 mg/day) were significantly more effective than placebo.[5] |

| MD-72 | III | Change in MADRS total score | Flexible doses of cariprazine (1.5-4.5 mg/day) did not significantly separate from placebo.[5] |

Safety and Tolerability

Across clinical trials, cariprazine has been generally well-tolerated.[3][13] The most common treatment-emergent adverse events include akathisia, insomnia, and nausea.[3][13] Cariprazine has shown a neutral metabolic profile, with a mean weight increase of less than 1 kg.[13]

References

- 1. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allergan and Richter Provide Update on Cariprazine Program [prnewswire.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 9. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Cariprazine rounds third | Drug Discovery News [drugdiscoverynews.com]

- 12. Forest and Gedeon report positive results from Phase IIb study of cariprazine - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. Safety and tolerability of cariprazine for the adjunctive treatment of major depressive disorder: a pooled analysis of phase 2b/phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyprazine's Disruption of Photosynthesis: A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprazine is a chlorotriazine herbicide that effectively controls weed growth by targeting the fundamental process of photosynthesis.[1][2] Its primary mode of action is the potent inhibition of Photosystem II (PSII), a critical protein complex within the photosynthetic electron transport chain.[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms by which cyprazine exerts its herbicidal effects, details experimental protocols for its study, and presents quantitative data on its inhibitory activity.

Molecular Target and Binding Site: The D1 Protein

The specific molecular target of cyprazine is the D1 protein, a core subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[5][6][7] The D1 protein, also known as the QB-binding protein, provides a specific binding niche for plastoquinone (B1678516) (PQ), a mobile electron carrier essential for photosynthetic electron flow.

Cyprazine, along with other triazine herbicides, acts as a competitive inhibitor, binding to the QB-binding site on the D1 protein.[4][5] This binding is non-covalent and reversible. The affinity of cyprazine for this site effectively displaces the native plastoquinone molecule, thereby blocking its ability to accept electrons.

References

- 1. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Processing of D1 Protein: A Mysterious Process Carried Out in Thylakoid Lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Targeted Screening and Quantitative Analysis of Pesticides and Veterinary Drug Residues in Brassica rapa chinensis Using an Improved Quechers Method Based on Magnetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

The Solubility of Cyprazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyprazine, a triazine herbicide, in various organic solvents. Understanding the solubility of cyprazine is critical for a range of applications, including analytical standard preparation, formulation development for agricultural and environmental purposes, and toxicological studies. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of cyprazine in a selection of organic solvents at 25°C is summarized in the table below. The data has been aggregated from established chemical and agricultural databases.[1] It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Organic Solvent | Solubility (ppm) at 25°C |

| Dimethylformamide | 233,429 |

| Acetic Acid | 190,710 |

| Acetone | 142,430 |

| Ethyl Acetate | 94,290 |

| Chloroform | 73,820 |

| Ethanol | 52,860 |

| Acetonitrile | 31,570 |

| Toluene | 15,470 |

| Benzene | 7,280 |

| Carbon Tetrachloride | 2,230 |

| n-Hexane | 10 |

Data sourced from the Weed Science Society of America. Herbicide Handbook. 4th ed.[1]

Experimental Protocol: Determination of Cyprazine Solubility

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound like cyprazine in an organic solvent.[2][3][4] This method is considered the "gold standard" for generating reliable thermodynamic solubility data.[4]

Objective: To determine the concentration of a saturated solution of cyprazine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

Cyprazine (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Methodology:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the shaker bath.

-

Sample Preparation: Add an excess amount of cyprazine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[2]

-

Dissolution: Add a known volume of the pre-equilibrated solvent to each vial containing the excess cyprazine.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved cyprazine is reached. The time to reach equilibrium can vary depending on the compound and solvent system.[2][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of cyprazine of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or GC.[3]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of cyprazine in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Calculation: The determined concentration represents the solubility of cyprazine in the specific organic solvent at the experimental temperature. The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of cyprazine is illustrated in the following diagram.

Caption: Workflow for the experimental determination of cyprazine solubility.

Mechanism of Action: A Note on Signaling Pathways

Cyprazine, like other triazine herbicides, functions by inhibiting photosynthesis. Specifically, it disrupts the photosynthetic electron transport chain in plants by binding to the D1 protein in photosystem II.[6][7][8] This binding blocks the transfer of electrons, leading to a cascade of events that ultimately cause oxidative damage and cell death. It is important to clarify that this is a biochemical pathway of inhibition rather than a classical cell signaling pathway involving secondary messengers and kinase cascades. Therefore, a traditional signaling pathway diagram is not applicable to the mechanism of action of cyprazine.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. tandfonline.com [tandfonline.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

Cyprazine: A Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprazine is a triazine herbicide formerly used for the control of broadleaf and grassy weeds in crops such as corn. As with many agricultural chemicals, understanding its environmental fate and persistence is crucial for assessing its potential impact on ecosystems. This technical guide provides an in-depth overview of the current scientific understanding of cyprazine's behavior in soil and aquatic environments, including its degradation pathways, mobility, and potential for bioaccumulation. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to support research and risk assessment activities.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. While extensive experimental data for cyprazine is limited in publicly available literature, its properties can be inferred from its chemical structure and data on structurally similar triazine herbicides like atrazine (B1667683).

| Property | Value | Implications for Environmental Fate |

| Chemical Formula | C₉H₁₄ClN₅ | |

| Molar Mass | 227.70 g/mol | |

| Water Solubility | Low | Low mobility in aqueous systems, tendency to partition to soil/sediment. |

| Vapor Pressure | Low | Not likely to be a significant route of dissipation. |

| Log Kₒw (Octanol-Water Partition Coefficient) | Moderate | Indicates a potential for bioaccumulation and sorption to organic matter. |

| BCF (Bioconcentration Factor) | 22[1] | Low potential for bioconcentration in aquatic organisms.[1] |

Table 1: Physicochemical Properties of Cyprazine and Their Environmental Significance.

Environmental Fate and Persistence

The persistence of cyprazine in the environment is influenced by a combination of biotic and abiotic degradation processes. These processes determine the herbicide's half-life in different environmental compartments.

Persistence in Soil

Cyprazine exhibits significant persistence in the soil environment.[1] The primary routes of dissipation from soil are microbial degradation and, to a lesser extent, chemical hydrolysis.[1] The half-life of cyprazine in soil can vary widely depending on soil type, organic matter content, pH, temperature, and microbial activity. Degradation in soil leads to the formation of various metabolites, with hydroxy-s-triazines being predominant residues.[1]

Persistence in Aquatic Systems

In aquatic environments, cyprazine degradation is primarily driven by biodegradation and photolysis.[1]

-

Biodegradation: Microbial communities in water and sediment contribute to the breakdown of cyprazine. The biodegradation half-life in water has been reported to range from 160 to 260 days.[1]

-

Photolysis: In sunlit surface waters, photolysis (degradation by sunlight) is a significant dissipation pathway.[1] The photolysis half-life of cyprazine in water has been reported to be between 37 and 68 days.[1]

-

Hydrolysis: Chemical hydrolysis, the breakdown of the molecule by reaction with water, also occurs. The rate of hydrolysis is dependent on the pH of the water. For the structurally similar herbicide simazine, the hydrolysis half-life was reported as 70 days at pH 5.[1]

Quantitative Data on Environmental Persistence

| Environmental Compartment | Process | Half-life (t₁/₂) | Conditions | Reference |

| Water | Biodegradation | 160 - 260 days | [1] | |

| Water | Photolysis | 37 - 68 days | Sunlit surface water | [1] |

| Soil | Overall Persistence | Long | Varies with soil type and conditions | [1] |

Table 2: Summary of Quantitative Data on the Environmental Persistence of Cyprazine.

Degradation and Metabolism

The breakdown of cyprazine in the environment and in organisms involves a series of biochemical reactions that transform the parent molecule into various metabolites.

Abiotic Degradation

Hydrolysis: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution by a hydroxyl group, a process that is influenced by pH. This is a key step in the formation of hydroxy-cyprazine.

Photolysis: The absorption of light energy can lead to the cleavage of bonds within the cyprazine molecule, contributing to its degradation in aquatic environments and on soil surfaces.

Biotic Degradation

Microbial Degradation: Soil and aquatic microorganisms play a crucial role in the degradation of cyprazine. The primary microbial degradation pathway for triazine herbicides like atrazine, which is structurally similar to cyprazine, is well-established and involves a series of enzymatic reactions. This pathway is believed to be analogous for cyprazine. The key steps include:

-

Dechlorination-Hydroxylation: The initial and rate-limiting step is often the enzymatic replacement of the chlorine atom with a hydroxyl group, catalyzed by a hydrolase.

-

N-Dealkylation: Subsequent steps involve the removal of the ethyl and isopropyl side chains by other specific enzymes.

-

Ring Cleavage: The resulting triazine ring with hydroxyl groups is then cleaved, ultimately leading to mineralization (complete breakdown to carbon dioxide, ammonia, and water).

Metabolism in Plants: In tolerant plants like corn, sorghum, and sugarcane, cyprazine is rapidly detoxified.[1] The primary mechanism is the conjugation of the herbicide with glutathione (B108866), a reaction catalyzed by glutathione S-transferase enzymes.[1] This is followed by further metabolism of the conjugate.

Metabolism in Animals: In rats, orally administered cyprazine is metabolized to several compounds that are excreted in the urine.[1] Identified urinary metabolites include:

-

2-hydroxy-4,6-diamino-s-triazine

-

2-chloro-4,6-diamino-s-triazine

-

2-hydroxy-4-amino-6-isopropylamino-s-triazine

-

2-chloro-4-amino-6-isopropylamino-s-triazine[1]

Degradation Pathway of s-Triazine Herbicides (e.g., Atrazine, adaptable for Cyprazine)

Caption: Proposed microbial degradation pathway for cyprazine.

Mobility in the Environment

The movement of cyprazine in the environment is primarily dictated by its sorption to soil and sediment particles.

Leaching: The potential for cyprazine to leach through the soil profile and into groundwater is dependent on its sorption characteristics, persistence, and the properties of the soil (e.g., organic matter content, texture, pH), as well as the amount of rainfall or irrigation. Its moderate mobility suggests that under certain conditions, such as in sandy soils with low organic matter, leaching could be a concern.

Runoff: Cyprazine can be transported from treated fields to surface water bodies via runoff, either dissolved in the water or adsorbed to eroded soil particles.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential for aquatic organisms.

The estimated BCF for cyprazine is 22, which is considered low.[1] This suggests that cyprazine has a low potential to accumulate in the tissues of fish and other aquatic organisms to levels significantly higher than those in the surrounding water.

Experimental Protocols

The assessment of the environmental fate of pesticides like cyprazine follows standardized experimental protocols, often based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Aerobic and Anaerobic)

Objective: To determine the rate and pathway of cyprazine degradation in soil under aerobic and anaerobic conditions.

Methodology (based on OECD Guideline 307):

-

Test System: Soil samples with known physicochemical properties (e.g., texture, organic carbon content, pH, microbial biomass) are used.

-

Test Substance: ¹⁴C-labeled cyprazine is typically used to facilitate the tracking of the parent compound and its metabolites and to establish a mass balance.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions after an initial aerobic phase.

-

Sampling and Analysis: At various time intervals, replicate soil samples are extracted using appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify cyprazine and its transformation products. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Data Analysis: The rate of degradation is determined by plotting the concentration of cyprazine over time and fitting the data to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT₅₀).

Phototransformation in Water

Objective: To determine the rate of cyprazine degradation in water due to direct photolysis.

Methodology (based on OECD Guideline 316):

-

Test Solution: A solution of cyprazine in sterile, buffered, purified water is prepared.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Control: Dark controls (samples protected from light) are run in parallel to account for any degradation not due to photolysis (e.g., hydrolysis).

-

Incubation: The samples are incubated at a constant temperature.

-

Sampling and Analysis: Aliquots of the test solutions are taken at different time intervals and analyzed for the concentration of cyprazine using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: The rate of photolytic degradation is determined, and the quantum yield (a measure of the efficiency of the photochemical process) can be calculated. This allows for the estimation of the environmental half-life under various light conditions.

Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic hydrolysis of cyprazine at different pH values.

Methodology (based on OECD Guideline 111):

-

Test Solutions: Sterile aqueous buffer solutions are prepared at different pH values relevant to the environment (typically pH 4, 7, and 9).

-

Test Substance: Cyprazine is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Samples are taken at various time points and analyzed for the remaining concentration of cyprazine.

-

Data Analysis: The hydrolysis rate constant is determined for each pH, and the half-life is calculated.

Bioaccumulation in Fish

Objective: To determine the bioconcentration factor (BCF) of cyprazine in fish.

Methodology (based on OECD Guideline 305):

-

Test Organism: A suitable fish species (e.g., rainbow trout, bluegill sunfish) is selected.

-

Test System: The study is conducted in a flow-through system where the concentration of cyprazine in the water is maintained at a constant level.

-

Uptake Phase: Fish are exposed to a sublethal concentration of ¹⁴C-labeled cyprazine in the water for a defined period (e.g., 28 days) or until a steady-state concentration in the fish tissue is reached.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which they eliminate the substance is monitored over time.

-

Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the radiolabeled substance.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of cyprazine in the fish tissue to the concentration in the water at steady-state.

Experimental Workflow for Environmental Fate Assessment

Caption: General experimental workflow for assessing the environmental fate of a pesticide.

Conclusion

Cyprazine is a persistent herbicide with the potential for long-term presence in soil and aquatic environments. Its degradation is mediated by a combination of microbial and abiotic processes, with photolysis being a key factor in sunlit waters. The mobility of cyprazine in soil is expected to be moderate, and its potential for bioaccumulation in aquatic organisms is low. While specific quantitative data for cyprazine is limited in the public domain, its environmental behavior can be largely inferred from its structural similarity to other well-studied triazine herbicides. This technical guide provides a framework for understanding the key processes governing the environmental fate and persistence of cyprazine, which is essential for informed risk assessment and environmental management. Further research to generate more cyprazine-specific data under a wider range of environmental conditions would allow for a more refined understanding of its environmental behavior.

References

The Mammalian Toxicological Profile of Cyprazine: An Obsolete Herbicide

A notable scarcity of comprehensive toxicological data characterizes the scientific record for cyprazine, an obsolete post-emergence triazine herbicide. Much of the publicly accessible information is limited, and significant data gaps exist regarding its effects on mammals. This technical guide consolidates the available information and highlights the areas where data is lacking.

Acute Toxicity

Information on the acute toxicity of cyprazine in mammals is limited. It is classified as moderately toxic to mammals based on acute toxicity studies.[1] In rats, following a single oral dose of radio-labeled cyprazine, 97.6% of the dose was excreted within 72 hours, with 72.7% in the urine and 24.9% in the feces.[2] Less than 1% of the radioactivity was detected as carbon dioxide in expired air, and at 72 hours post-dosing, 7.5% of the radioactivity remained in the rat tissues.[2]

Quantitative Data on Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 | Rat | Oral | > 10,000 mg/kg (for cyanuric acid, a related compound) | [3] |

| Dermal LD50 | Rabbit | Dermal | > 7,940 mg/kg (for cyanuric acid, a related compound) | [3] |

Subchronic and Chronic Toxicity

Detailed subchronic and chronic toxicity studies for cyprazine in mammals are not widely available in the public domain. General toxicological principles for triazine herbicides suggest that prolonged exposure can lead to effects on the liver and kidneys. For instance, in a subchronic study on sodium cyanurate, a related compound, the primary adverse effects observed in male rats and mice at high doses were bladder calculi accompanied by bladder epithelial hyperplasia.[3] In a chronic study with sodium cyanurate, treatment-related mortality was seen in some high-dose male rats, attributed to the development of urinary tract calculi.[3]

Metabolism and Pharmacokinetics

The metabolic pathway of cyprazine in mammals has not been extensively elucidated in available literature. The primary mode of action for triazine herbicides involves the inhibition of photosynthesis in plants.[1] In mammals, which lack this pathway, the toxicological effects are related to the parent compound and its metabolites. As mentioned previously, rats excrete the majority of an oral dose of cyprazine within 72 hours, primarily through urine and feces, indicating relatively rapid clearance from the body.[2]

Below is a generalized workflow for a toxicological assessment of a chemical like cyprazine.

References

Cyprazine in Rats: A Technical Guide to its Absorption, Metabolism, and Excretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the s-triazine herbicide cyprazine in rats. The information herein is compiled from foundational preclinical studies to support further research and drug development.

Absorption and Excretion

Following a single oral administration of radiolabeled cyprazine to rats, the compound is well-absorbed and extensively eliminated from the body. The primary route of excretion is via the urine.

Quantitative Excretion Data

Quantitative analysis of excreta from rats administered a single oral dose of [¹⁴C]-cyprazine reveals the following distribution of radioactivity over 72 hours.

| Excretion Route | Percentage of Administered Dose (%) |

| Urine | 72.7 |

| Feces | 24.9 |

| Total Excreted | 97.6 |

| Expired Air (as ¹⁴CO₂) | < 1.0 |

| Radioactivity in Carcass (at 72 hours) | 7.5 |

Data sourced from a study by Larsen GL and Bakke JE, as cited in PubChem.[1]

Metabolism

Cyprazine undergoes significant biotransformation in rats, leading to the formation of several metabolites that are primarily excreted in the urine. The metabolic pathways involve modifications of the side chains and the triazine ring.

Identified Urinary Metabolites

Four major metabolites of cyprazine have been identified in the urine of rats[1]:

-

2-hydroxy-4,6-diamino-s-triazine

-

2-chloro-4,6-diamino-s-triazine

-

2-hydroxy-4-amino-6-isopropylamino-s-triazine

-

2-chloro-4-amino-6-isopropylamino-s-triazine

Proposed Metabolic Pathway

The identified metabolites suggest a metabolic pathway for cyprazine in rats that includes N-dealkylation and hydroxylation. The following diagram illustrates the proposed biotransformation of cyprazine.

Caption: Proposed metabolic pathway of cyprazine in rats.

Experimental Protocols

The following sections describe the general methodologies employed in the study of cyprazine's absorption and metabolism in rats. These protocols are based on standard practices for ADME studies using radiolabeled compounds.

[¹⁴C]-Cyprazine Administration and Sample Collection

This experimental workflow outlines the key steps in a typical ADME study in rats.

Caption: Workflow for a rat ADME study.

Detailed Methodologies:

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the study.

-

Radiolabeled Compound: [¹⁴C]-cyprazine is synthesized with the radiolabel on the triazine ring to facilitate tracking of the parent compound and its metabolites.

-

Dosing: A single oral dose of [¹⁴C]-cyprazine, formulated in a suitable vehicle such as corn oil, is administered by gavage.

-

Housing and Sample Collection: Following administration, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h). Expired air can be trapped to quantify the formation of ¹⁴CO₂. At the end of the collection period, animals are euthanized, and carcasses are collected.

-

Sample Processing: Urine samples are typically analyzed directly or after enzymatic hydrolysis to deconjugate metabolites. Feces and carcasses are homogenized to ensure uniform distribution of radioactivity before analysis.

-

Radioactivity Measurement: The total radioactivity in all collected samples (urine, feces, expired air, and carcass homogenates) is quantified using liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: Urine samples are often pooled and subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC). The radioactive peaks are detected, and the corresponding fractions are analyzed by mass spectrometry (MS) to identify the chemical structures of the metabolites.

Analytical Techniques

The following logical diagram illustrates the relationship between the experimental samples and the analytical methods used for their evaluation.

Caption: Analytical techniques for ADME samples.

References

Cyprazine: An In-depth Technical Guide to its Hydrolysis and Photolysis Rates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the s-triazine herbicide, cyprazine. Due to its status as an obsolete herbicide, extensive recent research on its degradation kinetics is limited. Therefore, this document synthesizes available data for cyprazine and supplements it with information from structurally similar triazine herbicides to provide a thorough understanding of its environmental fate. The guide details experimental protocols for assessing degradation rates and visualizes the key degradation pathways and experimental workflows.